molecular formula C26H25N3O2S B11088802 (2Z)-3-benzyl-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-benzyl-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11088802
M. Wt: 443.6 g/mol
InChI Key: POLQYPVNZHMTEU-UHFFFAOYSA-N
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Description

(2Z)-3-benzyl-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-benzyl-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazine ring. This can be achieved through the reaction of a thiourea derivative with a halogenated ketone under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazine intermediate in the presence of a base.

    Addition of the Dimethylphenyl Group: The dimethylphenyl group is typically introduced via a Friedel-Crafts acylation reaction, where the thiazine intermediate reacts with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Phenylimino Group: The phenylimino group can be introduced through a condensation reaction between the thiazine intermediate and aniline in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-benzyl-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base or acid catalyst, depending on the nature of the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiazine derivatives

Scientific Research Applications

(2Z)-3-benzyl-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2Z)-3-benzyl-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazine ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting the enzyme’s function. Additionally, the compound’s phenylimino group can participate in hydrogen bonding and π-π interactions with target proteins, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the thiazine ring structure.

    2,4-Disubstituted Thiazoles: Similar thiazine ring structure but with different substituents at the 2 and 4 positions.

Uniqueness

(2Z)-3-benzyl-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is unique due to its combination of a benzyl group, a dimethylphenyl group, and a phenylimino group within the thiazine ring structure. This unique combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

3-benzyl-N-(2,4-dimethylphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H25N3O2S/c1-18-13-14-22(19(2)15-18)28-25(31)23-16-24(30)29(17-20-9-5-3-6-10-20)26(32-23)27-21-11-7-4-8-12-21/h3-15,23H,16-17H2,1-2H3,(H,28,31)

InChI Key

POLQYPVNZHMTEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4)C

Origin of Product

United States

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